Cas no 932-93-4 (Thiophene-2,4-dicarbaldehyde)

Thiophene-2,4-dicarbaldehyde is a heterocyclic organic compound featuring two aldehyde functional groups positioned at the 2- and 4-positions of a thiophene ring. This bifunctional aldehyde serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated polymers, pharmaceuticals, and ligands for coordination chemistry. Its rigid thiophene backbone enhances structural stability, while the reactive aldehyde groups facilitate further functionalization through condensation or nucleophilic addition reactions. The compound is valued for its role in constructing complex molecular architectures, including Schiff bases and heterocyclic frameworks. Its high purity and well-defined reactivity make it suitable for applications in materials science and fine chemical synthesis.
Thiophene-2,4-dicarbaldehyde structure
Thiophene-2,4-dicarbaldehyde structure
Product Name:Thiophene-2,4-dicarbaldehyde
CAS No:932-93-4
MF:C6H4O2S
MW:140.159760475159
MDL:MFCD03990651
CID:752769
PubChem ID:1415677
Update Time:2025-10-29

Thiophene-2,4-dicarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-Thiophenedicarboxaldehyde
    • thiophene-2,4-dicarbaldehyde
    • 2,4-thiophenecarboxaldehyde
    • 3,5-Thiophenedicarbaldehyde
    • SBB002908
    • FCH922599
    • OR13258
    • AK671216
    • AX8262340
    • 2,4-Diformylthiophene
    • MFCD03990651
    • 932-93-4
    • AKOS006344011
    • AS-50361
    • DTXSID00362852
    • Thiophene-2,4-dicarboxaldehyde
    • EN300-1179753
    • SCHEMBL346857
    • CS-0157345
    • O12151
    • Thiophene-2,4-dicarbaldehyde
    • MDL: MFCD03990651
    • Inchi: 1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
    • InChI Key: JJUMWUDQTQMMGT-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C=O)=CS1

Computed Properties

  • Exact Mass: 139.99320054g/mol
  • Monoisotopic Mass: 139.99320054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.4
  • XLogP3: 0.9

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Thiophene-2,4-dicarbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Dimethylformamide ,  Tetrahydrofuran ,  Hexane
1.2 Reagents: Hydrochloric acid ,  Water Solvents: Dimethylformamide ,  Tetrahydrofuran ,  Hexane ,  Water
Reference
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Feringa, Ben L.; Hulst, Ron; Rikers, Ruud; Brandsma, Lambert, Synthesis, 1988, (4), 316-18

Production Method 2

Reaction Conditions
1.1 Catalysts: Diisobutylaluminum hydride
Reference
Synthesis and properties of cyanoformylthiophenes and -selenophenes
Dubus, Pierre; Decroix, Bernard; Morel, Jean; Pastour, Paul, Bulletin de la Societe Chimique de France, 1976, 628, 628-34

Production Method 3

Reaction Conditions
Reference
Synthesis of some 2,4-disubstituted thiophenes from 4-chloromethyl-2-acetothienone and 4-chloromethyl-2-thiophenealdehyde
Karmanova, I. B.; Vol'eknsktein, Yu. B.; Belen'kii, L. I., Khimiya Geterotsiklicheskikh Soedinenii, 1973, (4), 490-2

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C
1.2 1 h, -78 °C
Reference
Synthesis and photochromic activity of a new diarylethene bearing benzo[b]thiophene unit
Hossain, Mohammed Kamrul; Sanaullah, Abul Fazal Mohammad; Uddin, Mohammad Helal, Pakistan Journal of Scientific and Industrial Research, 2013, 56(1), 54-56

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Hydrogen ion Solvents: Dimethylformamide
Reference
Oxidative Transformation of a Tetrathia S-Confused Isophlorin into Porphyrin Cation
Panchal, Santosh P.; Anand, Venkataramanarao G., Organic Letters, 2017, 19(18), 4854-4857

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Hexane
Reference
Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings
Mitsumori, Teruyuki; Inoue, Katsuya; Koga, Noboru; Iwamura, Hiizu, Journal of the American Chemical Society, 1995, 117(9), 2467-78

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ;  -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
Reference
The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips
Seidler, Arnost; Svoboda, Jiri; Dekoj, Vaclav; Chocholousova, Jana Vacek; Vacek, Jaroslav; et al, Tetrahedron Letters, 2013, 54(22), 2795-2798

Production Method 8

Reaction Conditions
Reference
Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives
Robba, Max; Roques, Bernard; Bonhomme, Michele, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507

Thiophene-2,4-dicarbaldehyde Raw materials

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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:33
Price ($):1013.0/532.0/326.0
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Additional information on Thiophene-2,4-dicarbaldehyde

Thiophene-2,4-dicarbaldehyde: A Comprehensive Overview

Thiophene-2,4-dicarbaldehyde, also known by its CAS number 932-93-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its thiophene ring structure with two aldehyde groups at positions 2 and 4, has garnered attention due to its unique chemical properties and potential uses in materials science, pharmaceuticals, and catalysis. Recent advancements in synthetic methodologies and its structural modifications have further expanded its utility in modern chemical research.

The molecular structure of Thiophene-2,4-dicarbaldehyde consists of a five-membered thiophene ring with two aldehyde groups positioned symmetrically. This symmetry not only imparts stability to the molecule but also facilitates its reactivity in various chemical reactions. The compound's ability to undergo condensation reactions makes it an ideal precursor for the synthesis of complex heterocyclic compounds. Recent studies have explored its role in the formation of metalloorganic frameworks (MOFs) and coordination polymers, where its aldehyde groups serve as efficient ligands for metal ions.

In terms of physical properties, Thiophene-2,4-dicarbaldehyde exhibits a melting point of approximately 110°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the thiophene ring, making it a candidate for applications in optoelectronic materials. Researchers have recently investigated its use as a photosensitizer in photovoltaic devices, leveraging its ability to absorb light energy and transfer electrons efficiently.

The chemical reactivity of Thiophene-2,4-dicarbaldehyde is another area where it has shown remarkable potential. Its aldehyde groups can participate in nucleophilic additions, making it a valuable reagent in organic synthesis. For instance, the compound has been employed in the synthesis of β-lactams, which are crucial components of antibiotics. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of these reactions, paving the way for the production of enantiomerically pure compounds.

Beyond traditional applications, Thiophene-2,4-dicarbaldehyde has found niche uses in biotechnology and green chemistry. Its ability to form stable complexes with transition metals has led to its application as a chelating agent in catalytic processes. Additionally, researchers have explored its potential as a building block for bio-inspired materials, such as enzyme mimics and artificial receptors. These developments underscore the compound's adaptability and significance in contemporary chemical research.

In conclusion, Thiophene-2,4-dicarbaldehyde, with its unique structural features and diverse reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, driven by ongoing innovations in synthetic techniques and functionalization strategies. As researchers delve deeper into understanding its properties and potentials, this compound is poised to contribute even more significantly to the advancement of modern chemistry.

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Amadis Chemical Company Limited
(CAS:932-93-4)Thiophene-2,4-dicarbaldehyde
A1065950
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):1013.0/532.0/326.0
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